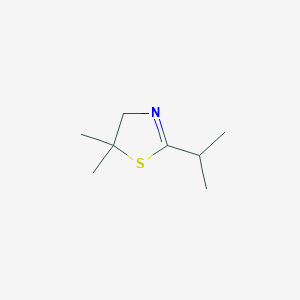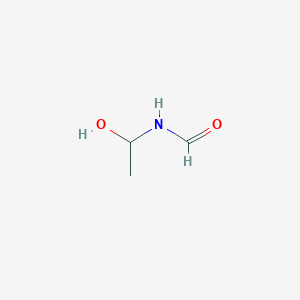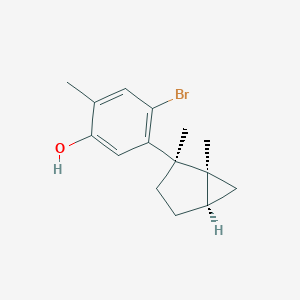
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate is likely a fluorinated aromatic ester, indicated by its name, which suggests it possesses a benzoylacetate ester functional group, substituted with bromo and fluoro groups. Compounds of this nature are of interest in organic synthesis and material science due to their potential utility in pharmaceuticals, agrochemicals, and advanced material applications.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenation, carbonylation, and esterification steps. A method that could be analogous involves the Grignard reaction, followed by carboxylation and subsequent esterification (Deng et al., 2015). This process might be adapted for the synthesis of Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate by starting with an appropriately substituted bromofluorobenzene, followed by the introduction of the ester group.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate can be characterized by X-ray diffraction techniques, revealing details about crystal packing, hydrogen bonding, and molecular geometry. These structures often feature strong hydrogen bonds and aromatic π–π interactions (Yeong et al., 2018).
Applications De Recherche Scientifique
Convenient Synthesis Pathways
The compound has been employed in synthesizing complex molecules, such as in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions involving methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate. This pathway demonstrates the compound's utility in building diverse molecular architectures, highlighting its significance in synthetic organic chemistry (Pokhodylo & Obushak, 2019).
Catalyst-Free Reactions
Research also indicates its application in catalyst-free reactions, such as P-C coupling reactions of halobenzoic acids and secondary phosphine oxides in water under microwave irradiation. This method showcases the potential of ethyl 3-bromo-2,4,5-trifluorobenzoylacetate in facilitating environmentally friendly and efficient synthetic processes without the need for a catalyst, yielding phosphinoylbenzoic acids and their ethyl esters with high efficiency (Jablonkai & Keglevich, 2015).
Intermediate for Heterocyclic Compounds
Further, it is a precursor in the synthesis of trifluoromethylthiazoles and their application to azo dyes. The reaction with thiourea and N-monosubstituted thioureas to yield 4-trifluoromethylthiazoles exemplifies its utility in producing heterocyclic compounds with potential applications in dyes and pigments, thus broadening the scope of its applicability in industrial chemistry (Tanaka et al., 1991).
Continuous Flow Synthesis
In the realm of process chemistry, ethyl 3-bromo-2,4,5-trifluorobenzoylacetate has been instrumental in the development of continuous flow synthesis techniques, particularly for producing 2,4,5-trifluorobenzoic acid. The innovative microflow process integrates Grignard exchange and carboxylation reactions, showcasing the compound's role in enhancing the efficiency and scalability of chemical manufacturing processes (Deng et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(3-bromo-2,4,5-trifluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVGWDMALRZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442252 | |
| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate | |
CAS RN |
104222-46-0 | |
| Record name | ETHYL 3-BROMO-2,4,5-TRIFLUOROBENZOYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)

